Heparin disaccharide I-S sodium salt Heparin disaccharide I-S sodium salt
Brand Name: Vulcanchem
CAS No.: 136098-10-7
VCID: VC4616448
InChI: InChI=1S/C12H19NO19S3.4Na/c14-3-1-4(10(16)17)30-12(8(3)32-35(25,26)27)31-9-5(2-28-34(22,23)24)29-11(18)6(7(9)15)13-33(19,20)21;;;;/h1,3,5-9,11-15,18H,2H2,(H,16,17)(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;4*+1/p-4/t3-,5+,6+,7+,8+,9+,11?,12-;;;;/m0..../s1
SMILES: C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C12H15NNa4O19S3
Molecular Weight: 665.38

Heparin disaccharide I-S sodium salt

CAS No.: 136098-10-7

Cat. No.: VC4616448

Molecular Formula: C12H15NNa4O19S3

Molecular Weight: 665.38

* For research use only. Not for human or veterinary use.

Heparin disaccharide I-S sodium salt - 136098-10-7

Specification

CAS No. 136098-10-7
Molecular Formula C12H15NNa4O19S3
Molecular Weight 665.38
IUPAC Name tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate
Standard InChI InChI=1S/C12H19NO19S3.4Na/c14-3-1-4(10(16)17)30-12(8(3)32-35(25,26)27)31-9-5(2-28-34(22,23)24)29-11(18)6(7(9)15)13-33(19,20)21;;;;/h1,3,5-9,11-15,18H,2H2,(H,16,17)(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;4*+1/p-4/t3-,5+,6+,7+,8+,9+,11?,12-;;;;/m0..../s1
Standard InChI Key RTDJNTXPZMQNEV-LXFQAIKPSA-J
SMILES C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Introduction

Chemical Structure and Properties

Heparin disaccharide I-S sodium salt (CAS 136098-10-7) is a tetrasodium salt with the molecular formula C₁₂H₁₅NO₁₉S₃Na₄ and a molecular weight of 665.40 g/mol . Its structure comprises two monosaccharides:

  • α-L-iduronic acid (IdoA): 2-O-sulfated and linked via a 1→4 glycosidic bond to a 6-O-sulfated glucosamine (GlcNS).

  • Unsaturated uronic acid: A Δ⁴,⁵ double bond introduced during enzymatic cleavage, detectable by UV absorption at 232 nm .

The sodium salt form enhances solubility in water, making it suitable for biochemical assays . Key structural features include:

ComponentModificationFunctional Role
IdoA2-O-sulfationAnticoagulant activity
GlcNS6-O-sulfation, N-sulfationBinding to antithrombin III
Δ⁴,⁵ bondUV chromophoreStructural identification

Synthesis and Production

Heparin disaccharide I-S is derived from heparin through enzymatic depolymerization using heparinase I (EC 4.2.2.7), which cleaves the GlcNS(6S) → IdoA(2S) glycosidic bond . The process involves:

  • Reaction Conditions:

    • Buffer: 100 mM Tris-HCl (pH 6.8) with 2.5 mM Ca²⁺.

    • Enzyme: 0.5 IU heparinase I per gram of heparin.

    • Incubation: 28°C for 66 hours .

  • Monitoring:

    • UV Spectroscopy: Tracks Δ⁴,⁵ bond formation (λ = 232 nm).

    • NMR Diffusion: Measures oligosaccharide size distribution without separation .

The reaction yield depends on heparinase activity and substrate specificity, producing a mixture of oligosaccharides with disaccharide I-S as the primary product .

Biological and Pharmacological Applications

Anticoagulant Mechanisms

Disaccharide I-S binds antithrombin III (ATIII), enhancing its inhibition of coagulation factors (e.g., thrombin, factor Xa). The 6-O-sulfation on GlcNS and 2-O-sulfation on IdoA are critical for this interaction .

Drug Development

  • Low-Molecular-Weight Heparins (LMWHs): Used as standards to validate LMWH composition and bioactivity .

  • Enzymatic Assays: Serves as a control in heparinase activity tests to ensure reproducibility .

Structural-Activity Relationship (SAR) Studies

Disaccharide I-S is used to dissect:

ParameterRole in SARMethod
Sulfation patternsBinding affinity to ATIIISurface plasmon resonance (SPR)
Epimerization (IdoA/GlcA)Anticoagulant potencyChromatography, NMR

Analytical Characterization

Structural Validation

TechniqueApplicationKey Findings
¹H NMRAssign sulfation sitesPeaks at 5.97–5.99 ppm (Δ⁴,⁵ H)
Mass SpectrometryConfirm molecular weight[M - Na]⁻ ion at m/z 665.4
HPLCPurity quantification>95% purity in commercial samples

Functional Assays

  • Anti-Factor Xa Activity: Measures binding to ATIII in vitro .

  • Enzymatic Digestion: Validates disaccharide identity using heparinase I/II/III cocktails .

Comparison with Related Disaccharides

Heparin disaccharides vary in sulfation and structure. Below is a comparative analysis:

DisaccharideSulfation PatternMolecular WeightApplications
I-SIdoA2S-GlcNS6S665.4 g/mol ATIII binding studies, SAR research
IV-SGlcA2S-GlcNS6S401.3 g/mol Heparan sulfate analysis
I-HIdoA2S-GlcNH2605.4 g/mol Anticoagulant drug development
I-AIdoA2S-GlcNAc6S576.4 g/molEnzymatic digestion controls

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